Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate CAS registry number and physical properties
Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate CAS registry number and physical properties
An In-depth Technical Guide to Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate, a key chiral building block in organic synthesis. The document details its chemical identity, including the definitive CAS Registry Number, and presents a thorough summary of its physical and chemical properties. A significant portion of this guide is dedicated to a representative synthetic methodology, elucidating the chemical principles and experimental considerations for its preparation via the stereoselective reduction of a ketone precursor. Safety protocols and handling guidelines are also discussed to ensure safe laboratory practice. This guide is intended to serve as an essential resource for researchers and professionals engaged in synthetic chemistry and drug development, providing both foundational knowledge and practical insights.
Chemical Identity and Structure
Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate is a cyclic ester characterized by a cyclohexane ring substituted with a hydroxyl group and an ethoxycarbonyl group. The (1S,3S)-rel designation in its IUPAC name specifies the relative stereochemistry of the two substituents as trans. This stereochemical arrangement is crucial for its application in the synthesis of complex target molecules where precise three-dimensional architecture is required.
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IUPAC Name: ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate
It is critical to distinguish this specific trans isomer (CAS: 1239311-14-8) from its cis counterpart, ethyl (1S,3R)-rel-3-hydroxycyclohexane-1-carboxylate (CAS: 1680213-12-0), and the unspecified isomeric mixture, ethyl 3-hydroxycyclohexanecarboxylate (CAS: 94160-25-5), as the stereochemistry profoundly influences biological activity and physical properties.[4][5]
Physical and Chemical Properties
The physical properties of ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate are summarized in the table below. Data for the general isomeric mixture (CAS 94160-25-5) is included for context where specific data for the trans isomer is not available.
| Property | Value | Source(s) |
| CAS Registry Number | 1239311-14-8 | [1][2][3] |
| Molecular Formula | C₉H₁₆O₃ | [1][3] |
| Molecular Weight | 172.22 g/mol | [3][5][6] |
| Appearance | Liquid | [6] |
| Purity | Typically available at ≥95-98% | [1][3][6] |
| Density | 1.067 g/mL at 25 °C (for isomer mixture) | [6] |
| InChI Key | BGAOLPQGOBDXBH-JGVFFNPUSA-N (trans) | [4] |
| SMILES | CCOC(=O)[C@H]1CCCC1 | [3] |
Synthesis and Reaction Mechanisms
Cis-configured hydroxycyclohexanecarboxylic acid derivatives are important precursors for compounds that can therapeutically modulate lipid and carbohydrate metabolism, making them relevant for the treatment of conditions like type II diabetes and atherosclerosis.[7][8] The synthesis of specific stereoisomers, such as the trans product, is of paramount importance.
Several general strategies exist for preparing 3-hydroxycyclohexanecarboxylate derivatives, including the hydrogenation of m-hydroxybenzoic acid derivatives and the opening of lactone intermediates.[7][8][9] A common and effective laboratory-scale method for producing the trans isomer is the stereoselective reduction of the corresponding ketone, ethyl 3-oxocyclohexanecarboxylate.
Representative Synthetic Workflow: Stereoselective Reduction
The choice of reducing agent is critical for achieving the desired trans stereochemistry. Bulky reducing agents, such as sodium borohydride (NaBH₄) in the presence of a Lewis acid or L-Selectride®, favor axial attack on the cyclohexanone ring. This axial attack on the ketone's carbonyl group leads to the formation of the equatorial alcohol, resulting in the thermodynamically more stable trans product.
Caption: Workflow for the synthesis of ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate.
Detailed Experimental Protocol
Materials:
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Ethyl 3-oxocyclohexanecarboxylate (1 eq.)
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Sodium borohydride (NaBH₄) (1.5 eq.)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with ethyl 3-oxocyclohexanecarboxylate. Anhydrous THF is added to dissolve the starting material.
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Cooling: The flask is cooled to 0 °C in an ice-water bath.
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Reagent Addition: Sodium borohydride is added portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The slow addition is crucial to control the exothermic reaction.
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Reaction: The reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
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Extraction: The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic extracts are washed with brine.
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Drying and Concentration: The combined organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate.
Safety and Handling
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Hazard Statements (based on related compounds):
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Precautionary Measures:
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[11]
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Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[13]
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Handling: Avoid contact with skin, eyes, and clothing.[13] Do not ingest or inhale. Keep away from heat and open flames.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
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First Aid:
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Skin Contact: Immediately wash with plenty of soap and water.[11]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]
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Inhalation: Move the person to fresh air and keep comfortable for breathing.[11]
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Ingestion: If swallowed, seek immediate medical advice. Do NOT induce vomiting.[13]
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Always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
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Chemical Substance Information for ethyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate. ECHA. Available at: [Link]
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PubChem Compound Summary for CID 3023897, Ethyl 3-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. Available at: [Link]
- Safety Data Sheet. Generic.
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Ethyl (1S,3S,4S)-3-amino-4-hydroxycyclohexane-1-carboxylate. Pharmaffiliates. Available at: [Link]
-
PubChem Compound Summary for CID 118096, Ethyl 3-oxocyclohexanecarboxylate. National Center for Biotechnology Information. Available at: [Link]
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Ethyl (3R,4S,5R)-3,4,5-trihydroxycyclohex-1-enecarboxylate Spectrum. SpectraBase. Available at: [Link]
- Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases. Google Patents.
- Process for preparing the enantiomeric forms of cis-configured 3-hydroxycyclohexanecarboxylic acid derivatives. Google Patents.
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Cyclohexaneacetic acid, 1-hydroxy, ethyl ester. Organic Syntheses. Available at: [Link]
- Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases. Google Patents.
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